Cas no 741668-77-9 (3-(Chloromethyl)-2,6-dimethylpyridine)
3-(Chloromethyl)-2,6-dimethylpyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(chloromethyl)-2,6-dimethylpyridine
- 3-chloromethyl-2,6-dimethyl-pyridine
- RAVQXKOVEOOOFV-UHFFFAOYSA-N
- 3-(Chloromethyl)-2,6-dimethylpyridine
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- Inchi: 1S/C8H10ClN/c1-6-3-4-8(5-9)7(2)10-6/h3-4H,5H2,1-2H3
- InChI Key: RAVQXKOVEOOOFV-UHFFFAOYSA-N
- SMILES: ClCC1=CC=C(C)N=C1C
Computed Properties
- Exact Mass: 155.0501770g/mol
- Monoisotopic Mass: 155.0501770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- XLogP3: 2
3-(Chloromethyl)-2,6-dimethylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029199271-1g |
3-(Chloromethyl)-2,6-dimethylpyridine |
741668-77-9 | 95% | 1g |
$451.14 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741797-250mg |
3-(Chloromethyl)-2,6-dimethylpyridine |
741668-77-9 | 98% | 250mg |
¥1836.00 | 2024-07-28 |
3-(Chloromethyl)-2,6-dimethylpyridine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 3-(Chloromethyl)-2,6-dimethylpyridine
Research Brief on 3-(Chloromethyl)-2,6-dimethylpyridine (CAS: 741668-77-9) in Chemical Biology and Pharmaceutical Applications
3-(Chloromethyl)-2,6-dimethylpyridine (CAS: 741668-77-9) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its utility in the construction of pyridine-based scaffolds, which are prevalent in many FDA-approved drugs. This research brief consolidates the latest findings on its synthetic applications, mechanistic insights, and potential therapeutic relevance.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of novel kinase inhibitors. Researchers utilized 3-(Chloromethyl)-2,6-dimethylpyridine as a building block to develop pyridine derivatives with selective activity against EGFR mutants. The chloromethyl group facilitated efficient functionalization, enabling the introduction of pharmacophores critical for target binding. Molecular docking studies revealed enhanced interactions with the kinase ATP-binding pocket, suggesting promise for oncology applications.
In the field of antimicrobial drug development, a team from the University of Cambridge (2024) reported the use of this intermediate in creating quaternary ammonium compounds with broad-spectrum activity against multidrug-resistant bacteria. The 2,6-dimethylpyridine core provided structural rigidity, while the chloromethyl group allowed for covalent attachment to bacterial cell wall components. This approach yielded compounds with MIC values in the low micromolar range against MRSA and ESBL-producing E. coli.
Recent advances in synthetic methodology have expanded the utility of 741668-77-9. A Nature Communications paper (2024) described a photoredox-catalyzed C-H functionalization protocol that enables direct modification of the methyl groups, bypassing the need for pre-functionalization. This breakthrough significantly reduces synthetic steps for complex pyridine architectures used in drug discovery programs.
From a safety perspective, new toxicological data (Regulatory Toxicology and Pharmacology, 2024) indicate that 3-(Chloromethyl)-2,6-dimethylpyridine shows favorable in vitro genotoxicity profiles compared to analogous chloromethyl heterocycles. This makes it particularly attractive for pharmaceutical manufacturing where impurity control is critical. The compound's stability under various pH conditions has also been characterized, supporting its use in diverse synthetic routes.
Looking forward, several clinical-stage candidates derived from this scaffold are currently in Phase I/II trials for inflammatory diseases and CNS disorders. The compound's versatility in medicinal chemistry design, combined with recent synthetic innovations, positions it as a valuable tool for addressing emerging therapeutic challenges. Future research directions may explore its application in PROTAC design and other targeted protein degradation strategies.
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